molecular formula C11H12N2O4 B14834196 4-Cyclopropoxy-N-methyl-2-nitrobenzamide

4-Cyclopropoxy-N-methyl-2-nitrobenzamide

Cat. No.: B14834196
M. Wt: 236.22 g/mol
InChI Key: KMUNFNPHQBOQKL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N-methyl-2-nitrobenzamide is an organic compound with the molecular formula C11H12N2O4 and a molecular weight of 236.22 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a benzamide structure, making it a unique and interesting subject for chemical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-N-methyl-2-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-Cyclopropoxy-N-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropoxy group can influence the compound’s binding affinity to various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

  • 2-Cyclopropoxy-N-methyl-4-nitrobenzamide
  • 4-Cyclopropoxy-2-nitrobenzamide
  • N-Methyl-4-nitrobenzamide

Comparison: 4-Cyclopropoxy-N-methyl-2-nitrobenzamide is unique due to the specific positioning of the cyclopropoxy and nitro groups on the benzamide structure. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

4-cyclopropyloxy-N-methyl-2-nitrobenzamide

InChI

InChI=1S/C11H12N2O4/c1-12-11(14)9-5-4-8(17-7-2-3-7)6-10(9)13(15)16/h4-7H,2-3H2,1H3,(H,12,14)

InChI Key

KMUNFNPHQBOQKL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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